molecular formula C11H23NO3 B166860 N-Boc-DL-2-amino-1-hexanol CAS No. 137258-12-9

N-Boc-DL-2-amino-1-hexanol

Cat. No.: B166860
CAS No.: 137258-12-9
M. Wt: 217.31 g/mol
InChI Key: KCKPPJXOWKJHDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-DL-2-amino-1-hexanol can be synthesized through the reaction of DL-2-amino-1-hexanol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature in a solvent like dichloromethane. The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-DL-2-amino-1-hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-DL-2-amino-1-hexanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the preparation of biologically active compounds and as a protecting group for amino acids in peptide synthesis.

    Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of N-Boc-DL-2-amino-1-hexanol primarily involves its role as a protecting group for amino groups. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-DL-2-amino-1-hexanol is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amino group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

IUPAC Name

tert-butyl N-(1-hydroxyhexan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKPPJXOWKJHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553464
Record name tert-Butyl (1-hydroxyhexan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137258-12-9
Record name tert-Butyl (1-hydroxyhexan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-DL-2-amino-1-hexanol
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